(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol, commonly known as tricyclodecanol, is a bicyclic compound characterized by its unique tricyclic structure. The compound is part of a larger family of tricyclic compounds which are known for their diverse applications in organic synthesis and medicinal chemistry. The IUPAC name reflects the stereochemistry of the molecule, indicating specific configurations at the chiral centers.
Tricyclo[5.2.1.02,6]decan-3-ol can be sourced from various chemical suppliers and is often utilized in research settings for its potential applications in organic synthesis and as a building block for more complex molecules. It is classified under organic compounds, specifically within the category of alcohols due to the presence of a hydroxyl group (-OH) attached to the tricyclic framework.
The synthesis of tricyclo[5.2.1.02,6]decan-3-ol can be achieved through several methods, including:
Each method's choice depends on the desired yield and purity of the final product.
The molecular formula for (1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol is , with a molecular weight of approximately 156.27 g/mol . The compound features a complex three-dimensional structure that can be represented with various notations:
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2
C1CC2C(C1)C3CC2CC3O
This complexity contributes to its unique chemical properties and reactivity.
Tricyclo[5.2.1.02,6]decan-3-ol is involved in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for (1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol primarily involves its reactivity due to the hydroxyl group which can undergo nucleophilic attacks or participate in elimination reactions depending on the reaction conditions.
For instance:
The specific pathways depend on factors such as solvent choice and temperature.
Tricyclo[5.2.1.02,6]decan-3-ol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 156.27 g/mol |
Boiling Point | 132 °C at 30 mmHg |
Flash Point | 102 °C |
Specific Gravity | 1.05 |
Solubility in Water | Slightly soluble (3 g/L at 20 °C) |
Appearance | Colorless liquid |
These properties influence its handling and application in laboratory settings .
Tricyclo[5.2.1.02,6]decan-3-ol finds applications across various scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4